![molecular formula C10H8ClNO2 B1464755 Methyl 6-chloro-1H-indole-4-carboxylate CAS No. 1082040-57-0](/img/structure/B1464755.png)
Methyl 6-chloro-1H-indole-4-carboxylate
Overview
Description
“Methyl 6-chloro-1H-indole-4-carboxylate” is a chemical compound with the CAS Number: 1082040-57-0 . It has a molecular weight of 209.63 and its IUPAC name is methyl 6-chloro-1H-indole-4-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-chloro-1H-indole-4-carboxylate” is 1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-chloro-1H-indole-4-carboxylate” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Chemical Applications
Methyl 6-chloro-1H-indole-4-carboxylate serves as a versatile intermediate in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. For example, robust synthetic routes have been developed for key intermediates in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, leveraging intermediates such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which share structural similarities with methyl 6-chloro-1H-indole-4-carboxylate. This demonstrates the compound's role in facilitating the synthesis of pharmacologically relevant entities without the need for potentially hazardous species or regioisomeric by-products, thereby enhancing the efficiency and safety of the synthetic process (Mayes et al., 2010).
Additionally, the compound has been implicated in the synthesis of antimalarial agents, indicating its utility in generating scaffolds for the development of new therapeutic agents. For instance, its structural analogs have been employed in the synthesis of 11-chloroneocryptolepines, which are critical intermediates for antimalarial agents, showcasing the compound's potential in contributing to global health initiatives by enabling the preparation of novel antimalarial pharmacophores with enhanced reactivity and simplified purification steps (Wang et al., 2014).
Molecular Docking and Drug Discovery
Methyl 6-chloro-1H-indole-4-carboxylate and its derivatives have also been explored in molecular docking studies to predict binding interactions with target proteins, such as EGFR, which is pivotal in the drug discovery process. These studies help in understanding the potential therapeutic applications of compounds synthesized from methyl 6-chloro-1H-indole-4-carboxylate, thereby contributing to the identification and development of new drugs with optimized binding affinities for their respective targets (Reddy et al., 2022).
Spectroscopic Probes for Biological Applications
Beyond its synthetic utility, methyl 6-chloro-1H-indole-4-carboxylate has been identified as a promising fluorescent and infrared probe for studying local protein environments and hydration. Its derivative, methyl indole-4-carboxylate, exhibits properties that make it suitable for probing the local structure and dynamics of proteins. This application is significant for biochemical and biophysical research, enabling the detailed investigation of protein folding, dynamics, and interactions at the molecular level (Liu et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
methyl 6-chloro-1H-indole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXHUOUZHKUEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694620 | |
Record name | Methyl 6-chloro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-1H-indole-4-carboxylate | |
CAS RN |
1082040-57-0 | |
Record name | Methyl 6-chloro-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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